molecular formula C8H7BrF2OS B1412533 3-Bromo-5-(difluoromethoxy)thioanisole CAS No. 1804409-50-4

3-Bromo-5-(difluoromethoxy)thioanisole

Cat. No.: B1412533
CAS No.: 1804409-50-4
M. Wt: 269.11 g/mol
InChI Key: FXPMCTRAHJFTFO-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)thioanisole is an organic compound with the molecular formula C8H7BrF2OS. It is a derivative of thioanisole, where the aromatic ring is substituted with a bromine atom at the third position and a difluoromethoxy group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethoxy)thioanisole typically involves the following steps:

    Starting Material: The synthesis begins with thioanisole as the starting material.

    Bromination: The aromatic ring of thioanisole is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced at the fifth position through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)thioanisole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides, under basic conditions.

Major Products Formed

Scientific Research Applications

3-Bromo-5-(difluoromethoxy)thioanisole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)thioanisole involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to different targets. The sulfur atom in the thioanisole moiety can also undergo oxidation, affecting the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethoxy)thioanisole: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    3-Bromo-5-(methoxy)thioanisole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-Bromo-5-(chloromethoxy)thioanisole: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.

Uniqueness

3-Bromo-5-(difluoromethoxy)thioanisole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPMCTRAHJFTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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